molecular formula C16H17N3O3 B5854435 N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide

N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide

Cat. No. B5854435
M. Wt: 299.32 g/mol
InChI Key: XINOXHGODXHFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridinecarboximidamides and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide A is not fully understood. However, it has been proposed that N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide A exerts its therapeutic effects by modulating various signaling pathways such as the NF-κB and PPARγ pathways. These pathways play a crucial role in regulating various cellular processes such as inflammation and metabolism.
Biochemical and Physiological Effects
N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide A has been shown to have various biochemical and physiological effects. In cancer, N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide A has been shown to induce apoptosis and inhibit the growth and proliferation of cancer cells. In inflammation, N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide A has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In metabolic disorders, N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide A has been shown to improve glucose and lipid metabolism.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide A in lab experiments is its high potency and selectivity. This allows for the use of lower concentrations of the compound, reducing the risk of toxicity. However, one of the limitations of using N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide A is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide A. One of the areas of interest is the development of novel formulations that improve the solubility and bioavailability of the compound. Another area of interest is the investigation of the potential therapeutic applications of N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide A in other diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the elucidation of the exact mechanism of action of N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide A will provide valuable insights into its therapeutic potential.
Conclusion
In conclusion, N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide A is a promising chemical compound that has shown potential therapeutic applications in various diseases such as cancer, inflammation, and metabolic disorders. The synthesis of N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide A involves the reaction of 2-pyridinecarboximidamide with 2,3-dimethylphenol and acetic anhydride. The exact mechanism of action of N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide A is not fully understood, but it has been proposed to modulate various signaling pathways. N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide A has various biochemical and physiological effects, and its use in lab experiments has advantages and limitations. There are several future directions for the research on N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide A, which will provide valuable insights into its therapeutic potential.

Synthesis Methods

The synthesis of N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide A involves the reaction of 2-pyridinecarboximidamide with 2,3-dimethylphenol and acetic anhydride. The reaction takes place in the presence of a catalyst and produces N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide A as a white solid. The purity of the compound can be increased by recrystallization from an appropriate solvent.

Scientific Research Applications

N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide A has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and metabolic disorders. In cancer, N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide A has shown promising results in inhibiting the growth and proliferation of cancer cells. Inflammation is a key factor in the development of various diseases, and N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide A has been shown to have anti-inflammatory properties. In metabolic disorders such as diabetes and obesity, N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide A has shown potential in regulating glucose and lipid metabolism.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2,3-dimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-6-5-8-14(12(11)2)21-10-15(20)22-19-16(17)13-7-3-4-9-18-13/h3-9H,10H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINOXHGODXHFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)ON=C(C2=CC=CC=N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)OCC(=O)O/N=C(/C2=CC=CC=N2)\N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-[Amino(pyridin-2-YL)methylidene]amino 2-(2,3-dimethylphenoxy)acetate

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